molecular formula C22H18N2O3S B2639292 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 313237-28-4

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2639292
CAS No.: 313237-28-4
M. Wt: 390.46
InChI Key: WLJJTEDKECVXSG-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a synthetic small molecule featuring a thiazole core, a moiety of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold known for its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions . This specific compound is built around a naphthalene-2-carboxamide framework, further substituted with methoxy and 4-(4-methoxyphenyl)thiazol-2-yl groups. While the specific biological activity and mechanism of action for this precise molecule are not yet fully characterized and require further investigation, its structural analogs have demonstrated considerable research value. Compounds with similar structural features, particularly those containing the N-(4-aryl-1,3-thiazol-2-yl)amide motif, have been identified as potent and selective activators of KCNQ1 (Kv7.1) potassium channels . For instance, the research compound ML277, which shares this core structure, was discovered through high-throughput screening and exhibits an EC50 of 260 nM for KCNQ1 activation with high selectivity over other KCNQ channels and hERG . KCNQ1 channels play a critical physiological role in the repolarization phase of the cardiac action potential, and activators of this channel are investigated as potential treatments for Long QT Syndrome (LQTS) . Furthermore, molecules incorporating thiazole and naphthalene groups are frequently explored in diverse research areas, including as potential antitumor agents and corrosion inhibitors . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-17-9-7-14(8-10-17)19-13-28-22(23-19)24-21(25)18-11-15-5-3-4-6-16(15)12-20(18)27-2/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJJTEDKECVXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The naphthalene-2-carboxamide moiety can be introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit considerable anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results:

CompoundCell Line TestedIC50 (µM)Notes
Compound 19NIH/3T3 (mouse embryoblast)23.30 ± 0.35High selectivity
Compound 20Human glioblastoma U251Not specifiedMost active compound
Thiazole-Pyridine HybridMCF-7 (breast cancer)5.71Better efficacy than standard drugs

These studies suggest that structural modifications in thiazole-containing compounds can enhance their anticancer activity, making them candidates for further development in cancer therapeutics .

Crystal Engineering

The compound has also been studied for its crystallographic properties. The crystal structure reveals significant interactions that can be exploited in material science:

  • C-H...O Interactions : These interactions contribute to the stability of the crystal lattice.
  • π–π Interactions : Observed between aromatic rings, which may influence the electronic properties of materials derived from this compound .

This structural information is crucial for designing new materials with specific electronic or optical properties.

In vitro Studies

In vitro studies have demonstrated the compound's potential as a lead candidate for drug development due to its favorable pharmacokinetic properties and low toxicity profiles. For instance, the compound exhibited significant cytotoxicity against various cancer cell lines while maintaining minimal effects on normal cells, indicating a selective action mechanism .

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The methoxyphenyl groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Thiazole Ring
  • Compound from : 3-Methoxy-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide Molecular Formula: C₂₄H₁₆N₂O₄S Molecular Weight: 428.47 g/mol Key Difference: The thiazole ring is substituted with a coumarin (2-oxo-benzopyran) group instead of 4-methoxyphenyl.
  • Compound from : (2R)-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]-1-(4-Methylbenzenesulfonyl)Piperidine-2-Carboxamide Molecular Formula: C₂₃H₂₅N₃O₄S₂ Molecular Weight: 471.59 g/mol Key Difference: A piperidine-sulfonyl group replaces the naphthalene-carboxamide.
2.2. Variations in the Naphthalene Core
  • Compound from : 3-Hydroxy-N-(4-Methoxyphenyl)Naphthalene-2-Carboxamide (CAS 92-79-5) Key Difference: Lacks the thiazole ring; the carboxamide is directly linked to a 4-methoxyphenyl group.
  • Compound from :
    4-[(4-Ethylphenyl)Azo]-3-Hydroxy-N-(4-Methoxyphenyl)Naphthalene-2-Carboxamide

    • Molecular Formula : C₂₆H₂₃N₃O₃
    • Molecular Weight : 425.48 g/mol
    • Key Difference : An azo (-N=N-) group and hydroxyl replace the methoxy and thiazole moieties.
    • Implications : The azo group introduces photochemical activity and conjugation, which may affect stability and redox properties .
2.3. Functional Group Modifications in Related Scaffolds
  • MortaparibMild (): 4-[(4-Amino-5-Thiophen-2-yl-1,2,4-Triazol-3-yl)Sulfanyl-Methyl]-N-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine Key Difference: Incorporates a triazole-thiophene system instead of the naphthalene-carboxamide. Implications: The triazole-thiophene group enhances hydrogen-bonding capacity and metal coordination, relevant for dual inhibition of Mortalin and PARP1 .
  • EMAC2060 () :
    2-{4-Methoxy-3-[(1E)-{2-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Hydrazin-1-ylidene}Methyl]Phenyl}Benzamide Bromide

    • Key Difference : A hydrazone linker connects the thiazole and benzamide groups.
    • Implications : The hydrazone group introduces pH-dependent tautomerism, which may influence binding kinetics and solubility .

Structural and Electronic Comparisons

Parameter Target Compound Coumarin-Thiazole () Azo-Naphthalene ()
Molecular Weight (g/mol) ~425 (estimated) 428.47 425.48
Key Functional Groups Thiazole, Methoxy Thiazole, Coumarin Azo, Hydroxy
Electron Density Moderate (methoxy donor) High (coumarin π-system) High (azo conjugation)
Solubility Moderate (logP ~3) Low (logP ~4) Low (logP ~4.5)

Biological Activity

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a naphthalene core, methoxy groups, and a thiazole ring. Its systematic name reflects its intricate molecular framework, which contributes to its biological properties.

Molecular Formula: C₁₅H₁₃N₃OS
IUPAC Name: 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide possess effective antimicrobial activity against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen Tested
3-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide0.22 - 0.25 µg/mLStaphylococcus aureus, Staphylococcus epidermidis
Other Thiazole DerivativesVaries (0.5 - 1.5 µg/mL)Escherichia coli, Pseudomonas aeruginosa

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, which are critical for bacterial virulence and resistance.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring and the presence of electron-donating groups significantly enhance cytotoxicity.

CompoundIC₅₀ (µg/mL)Cell Line Tested
3-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide<10A-431 (Human Epidermoid Carcinoma)
Doxorubicin (Control)0.5A-431

In a study comparing various thiazole derivatives, the compound exhibited promising results, showing lower IC₅₀ values than traditional chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including our compound. Results indicated that it effectively inhibited growth in resistant strains of bacteria, highlighting its potential therapeutic application in treating infections caused by multidrug-resistant organisms .
  • Cytotoxicity Assays : In tests against cancer cell lines such as HT29 and Jurkat cells, the compound showed significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest . These findings suggest that 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide may serve as a lead compound for further anticancer drug development.

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